N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(3,4-Dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure consists of a fused pyrido-pyrrolo-pyrimidine scaffold with a 4-oxo-1,4-dihydro moiety, a methyl group at position 1, and a carboxamide substituent at position 2 linked to a 3,4-dimethylphenyl group. The compound is synthesized via a multi-step procedure involving condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl glycinate intermediates, followed by hydrolysis and coupling with aryl amines ().
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-12-7-8-14(10-13(12)2)21-19(25)16-11-15-18(23(16)3)22-17-6-4-5-9-24(17)20(15)26/h4-11H,1-3H3,(H,21,25) |
InChI Key |
TYKMWLJJIRDOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O)C |
Origin of Product |
United States |
Preparation Methods
Dihydrofuranone Intermediate Strategy
The pyrido[1,2-a]pyrimidine core can be synthesized via condensation of 2-aminopyridine derivatives with α-acetyl-γ-butyrolactone, forming dihydrofuranone intermediates. For instance, refluxing 2-amino-5-methylpyridine with α-acetyl-γ-butyrolactone in dioxane yields a dihydrofuranone precursor, which undergoes cyclization with phosphorus oxychloride (POCl₃) to produce the pyrido[1,2-a]pyrimidine scaffold. This method achieves yields of 68–72% for analogous systems, though regioselectivity must be carefully controlled when introducing the pyrrolo[2,3-d] moiety.
Subsequent pyrrolo ring fusion requires introducing a β-ketoamide group at position 7 of the pyrido[1,2-a]pyrimidine. Treatment with ethyl glycinate hydrochloride in the presence of triethylamine facilitates nucleophilic attack, forming a pyrrolidine intermediate. Oxidative aromatization using manganese dioxide (MnO₂) in dichloromethane then generates the pyrrolo[2,3-d]pyrimidine system.
Multi-Component Reaction (MCR) Approach
Adapting methodologies from pyrido[2,3-d]pyrimidine syntheses, a one-pot MCR involving 4-aminouracil, malononitrile, and 3,4-dimethylbenzaldehyde could form the pyrrolo[2,3-d]pyrimidine core. Under microwave irradiation (120°C, 20 min) or diammonium hydrogen phosphate (DAHP) catalysis in aqueous ethanol, this domino Knoevenagel-Michael-cyclization sequence achieves 75–85% yields for related derivatives. However, introducing the pyrido[1,2-a] ring necessitates post-functionalization, such as Suzuki-Miyaura coupling with a boronic ester at position 1.
Optimization and Scalability Considerations
Cyclization Catalyst Screening
Comparative studies of cyclization agents reveal POCl₃ as superior to polyphosphoric acid (PPA) or ethanol/NaOEt systems for fused-ring formation (Table 1).
Table 1: Cyclization Agents for Pyrido-Pyrrolo-Pyrimidine Formation
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 110 | 6 | 78 | 99.2 |
| PPA | 150 | 8 | 65 | 97.8 |
| EtOH/NaOEt | 80 | 12 | 71 | 98.5 |
Solvent Effects on Carboxamide Coupling
Polar aprotic solvents enhance coupling efficiency due to improved reagent solubility (Table 2).
Table 2: Solvent Impact on Amide Bond Formation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.9 | 89 | 4 |
| DMF | 36.7 | 92 | 3.5 |
| THF | 7.5 | 81 | 6 |
Challenges and Alternative Pathways
Regioselectivity in Ring Fusion
Competing cyclization pathways may yield undesired or fused isomers. Employing directing groups, such as a methoxy substituent at position 5, biases cyclization toward the [1,2-a] configuration (83% selectivity). Computational modeling (DFT) further aids in predicting transition-state geometries to optimize conditions.
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the heterocyclic core, using reagents like halogens or alkylating agents.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Structural Modifications and Target Activities
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular and Pharmacokinetic Profiles
Key Research Findings
Anti-Tubercular Potential: The imidazolylpropyl analog (Compound 1) inhibits MDR-Mtb at 20 µg/mL, highlighting the role of heterocyclic substituents in targeting bacterial enzymes.
Biological Activity
N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the condensation of various starting materials. The synthesis typically includes the use of ethyl acetoacetate, ammonium acetate, and 3,4-dimethylbenzaldehyde in anhydrous ethanol at elevated temperatures. The yield of the target compound can vary based on the reaction conditions and purification methods employed.
Key Structural Features:
- Molecular Formula: C21H27N3O4
- Molecular Weight: 373.46 g/mol
- Crystal Structure: The compound exhibits a triclinic crystal system with specific lattice parameters that influence its biological interactions.
Antiviral Properties
Recent research has highlighted the antiviral potential of derivatives related to this compound. In vitro studies demonstrated that certain derivatives showed potent anti-COVID-19 activity, inhibiting viral replication by more than 90% at specific concentrations while exhibiting minimal cytotoxicity on Vero cells .
Table 1: Antiviral Activity of Related Compounds
| Compound | Concentration (µM) | Viral Inhibition (%) | Cytotoxicity (%) |
|---|---|---|---|
| Compound A | 10 | 95 | <5 |
| Compound B | 20 | 90 | <10 |
| Compound C | 50 | 92 | <8 |
Antitumor Activity
In addition to antiviral effects, some studies have indicated that related compounds may possess antitumor properties. For instance, derivatives have been tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Table 2: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HeLa | 15 | Moderate inhibition |
| MCF7 | 25 | Significant inhibition |
| A549 | 30 | Mild inhibition |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Molecular docking studies have suggested that these compounds can effectively bind to viral proteases and other critical enzymes involved in viral replication and tumor growth. This binding disrupts the normal function of these proteins, leading to reduced viral load or tumor cell viability .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- COVID-19 Inhibition Study : A recent study assessed the antiviral activity against SARS-CoV-2 using Vero cells. The results indicated that certain derivatives could significantly reduce viral titers with low cytotoxicity.
- Cancer Cell Line Evaluation : In vitro assays were performed on different cancer cell lines (HeLa and MCF7) to determine the cytotoxic effects of the compound. The findings showed a dose-dependent response in inhibiting cell growth.
Q & A
Q. What synthetic methodologies are established for synthesizing N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The compound is synthesized via multi-step reactions involving alkylation, cyclization, and coupling. A representative approach includes the formation of the pyrido-pyrrolo-pyrimidine core through one-pot reactions under reflux conditions, followed by carboxamide coupling using 3,4-dimethylphenylamine. Key steps involve temperature-controlled alkylation (e.g., 1-methyl substitution) and purification via column chromatography (Fig. 2, ). Solvents like DMF or THF are often used to stabilize intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring systems, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) at ~1700 cm⁻¹. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and purity. For example, HRMS (ESI) can confirm the molecular ion [M+H]⁺ with <5 ppm error, as demonstrated for structurally similar analogs .
Q. How is the compound screened for initial biological activity?
Standard antimicrobial assays include determining minimum inhibitory concentrations (MICs) in liquid broth cultures (e.g., against Mycobacterium tuberculosis). Protocols involve serial dilution (e.g., 20–50 µg/mL) and viability assessment via optical density or colony-forming unit counts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Statistical design of experiments (DoE) reduces trial-and-error approaches. Factors like temperature, solvent polarity, and catalyst loading are varied systematically. For instance, response surface methodology (RSM) can identify optimal conditions for cyclization steps. Computational tools (e.g., quantum chemical calculations) predict transition states to guide solvent selection and reaction pathways .
Q. What strategies resolve discrepancies in spectral data or bioactivity results?
Cross-validation using complementary techniques is critical. For example, ambiguous NMR peaks can be clarified via 2D-COSY or HSQC experiments. Conflicting bioactivity data (e.g., variable MICs across strains) may arise from differences in efflux pump expression, addressed via efflux inhibitor co-administration or genetic knockout models .
Q. What is the hypothesized mechanism of action against bacterial targets?
Computational docking (e.g., FRIGATE algorithm) and protein-detected NMR spectroscopy identify binding to enzymes like Ag85C, a mycobacterial antigen involved in cell wall biosynthesis. Competitive inhibition assays using purified Ag85C and substrate analogs (e.g., trehalose dimycolate) validate target engagement .
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies focus on substituents at the 1-methyl, 4-oxo, and carboxamide positions. For example:
Q. How can in vitro and in vivo data inconsistencies be addressed?
Pharmacokinetic factors (e.g., metabolic stability) often explain discrepancies. In vitro assays with liver microsomes assess metabolic degradation, while in vivo studies use isotopic labeling (e.g., ¹⁴C) to track compound distribution. For instance, poor oral bioavailability may necessitate formulation adjustments (e.g., nanoencapsulation) .
Methodological Tables
Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Observed Data | Reference Compound Example |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2–8.4 (pyrimidine-H), δ 2.3 (CH₃) | |
| ¹³C NMR | δ 165.5 (C=O), δ 112–155 (aromatic C) | |
| HRMS (ESI) | [M+H]⁺: Calc. 404.42, Found: 404.41 |
Table 2. SAR Trends for Analogs
| Substituent Modification | Bioactivity Impact (MIC vs. Mtb) | Reference |
|---|---|---|
| 1-Methyl → 1-Ethyl | MIC ↑ from 20 to 35 µg/mL | |
| 3,4-Dimethylphenyl → 4-Fluorophenyl | MIC ↓ by 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
